Molecular Weight and Lipophilicity Differentiation from 3-Cyclopropyl-6-isopropyl Analog (CPI-1189)
The target compound has a molecular weight of 208.26 g/mol and a computed XLogP3 of 1.4 [1]. Its close analog, 3-Cyclopropyl-6-isopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPI-1189), has a lower molecular weight (calculated MW 194.23 g/mol) and a lower predicted lipophilicity (estimated XLogP3 ~1.0-1.2) due to the smaller isopropyl substituent at the C6 position . This difference indicates the target compound is more lipophilic and has a larger steric profile, which can be a key selection criterion for projects requiring specific logP ranges or enhanced membrane permeability.
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | MW = 208.26 g/mol; XLogP3 = 1.4 |
| Comparator Or Baseline | Comparator: 3-Cyclopropyl-6-isopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPI-1189). Data: MW = 194.23 g/mol (calculated); XLogP3 ~1.0-1.2 (estimated). |
| Quantified Difference | Target compound has a +14.03 g/mol increase in MW and a +0.2 to +0.4 unit increase in XLogP3. |
| Conditions | MW and XLogP3 are computational predictions (PubChem). Comparator data are calculated estimates. |
Why This Matters
For medicinal chemistry programs, a higher molecular weight and logP can significantly influence a compound's pharmacokinetic profile, including absorption and distribution, making this compound a suitable candidate when these specific physicochemical properties are desired within a structure-activity relationship (SAR) study.
- [1] PubChem. PubChem Compound Summary for CID 122239106. National Center for Biotechnology Information. Accessed April 28, 2026. View Source
